2-{[(propionylamino)carbothioyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(propionylamino)carbothioyl]amino}benzamide is a synthetic organic compound with the molecular formula C11H13N3O2S It is a benzamide derivative, which means it contains a benzene ring attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(propionylamino)carbothioyl]amino}benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the reaction of p-nitrobenzoic acid with thionyl chloride in the presence of an organic base catalyst to obtain p-nitrobenzoyl chloride, which is then reacted with ammonia to form p-nitrobenzamide. This is followed by reduction with hydrazine hydrate in the presence of ferric hydroxide to yield the desired benzamide .
Chemical Reactions Analysis
Types of Reactions
2-{[(propionylamino)carbothioyl]amino}benzamide undergoes various chemical reactions, including:
Condensation Reactions: It can react with glyoxal under acid-catalyzed conditions to form geminal diols and other condensation products.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving the amide group.
Common Reagents and Conditions
Acid Catalysts: Used in condensation reactions.
Lewis Acids: Such as ZrCl4, used in the synthesis of benzamide derivatives.
Reducing Agents: Hydrazine hydrate is commonly used in the reduction of nitro groups to amines.
Major Products
The major products formed from these reactions include various substituted benzamides and condensation products like N,N’-(1-oxoethane-1,2-diyl)dibenzamide .
Scientific Research Applications
2-{[(propionylamino)carbothioyl]amino}benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(propionylamino)carbothioyl]amino}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lysine-specific demethylase-1 (LSD1), which plays a role in the regulation of gene expression by demethylating histone proteins . This inhibition can lead to changes in gene expression that may result in the suppression of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxybenzamide
- 3-Acetoxy-2-methylbenzamide
Uniqueness
2-{[(propionylamino)carbothioyl]amino}benzamide is unique due to its specific structural features, such as the propanoylcarbamothioyl group, which imparts distinct chemical reactivity and biological activity compared to other benzamide derivatives .
Properties
Molecular Formula |
C11H13N3O2S |
---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
2-(propanoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C11H13N3O2S/c1-2-9(15)14-11(17)13-8-6-4-3-5-7(8)10(12)16/h3-6H,2H2,1H3,(H2,12,16)(H2,13,14,15,17) |
InChI Key |
NYXRECFDAMSELK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.